molecular formula C25H33FN6O2 B13104706 (S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one

(S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one

Cat. No.: B13104706
M. Wt: 468.6 g/mol
InChI Key: CFXVZZKUNLNHGU-IVCQMTBJSA-N
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Description

(S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a fluorophenyl group, and an oxazolidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and reduce costs, often using automated systems and advanced purification techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, (S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one stands out due to its unique combination of structural features. Similar compounds include:

  • (S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-chlorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one
  • (S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-bromophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties .

Properties

Molecular Formula

C25H33FN6O2

Molecular Weight

468.6 g/mol

IUPAC Name

(4S)-3-[2-[[(1S)-1-[4-[(4-aminopiperidin-1-yl)methyl]-3-fluorophenyl]ethyl]amino]pyrimidin-4-yl]-4-cyclopropyl-4-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C25H33FN6O2/c1-16(17-3-4-18(21(26)13-17)14-31-11-8-20(27)9-12-31)29-23-28-10-7-22(30-23)32-24(33)34-15-25(32,2)19-5-6-19/h3-4,7,10,13,16,19-20H,5-6,8-9,11-12,14-15,27H2,1-2H3,(H,28,29,30)/t16-,25+/m0/s1

InChI Key

CFXVZZKUNLNHGU-IVCQMTBJSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)CN2CCC(CC2)N)F)NC3=NC=CC(=N3)N4C(=O)OC[C@]4(C)C5CC5

Canonical SMILES

CC(C1=CC(=C(C=C1)CN2CCC(CC2)N)F)NC3=NC=CC(=N3)N4C(=O)OCC4(C)C5CC5

Origin of Product

United States

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